4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Lipophilicity Log P Medicinal Chemistry

Researchers seeking to build complex sulfonamide libraries often face reactivity unpredictability with mono- or di-halogenated benzenesulfonyl chlorides. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS 1208075-41-5) solves this by offering: • Four orthogonal reactive handles (SO₂Cl, C-Br, C-Cl, C-F) enabling predictable, sequential three-step derivatization • Consensus Log P of 3.3 for improved membrane permeability in lead optimization • 97% purity with rigorous QC (NMR, HPLC) ensuring batch-to-batch consistency Supplied as an off-white crystalline solid; shipped ambient with stock available for immediate dispatch.

Molecular Formula C6H2BrCl2FO2S
Molecular Weight 307.95 g/mol
CAS No. 1208075-41-5
Cat. No. B1524091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride
CAS1208075-41-5
Molecular FormulaC6H2BrCl2FO2S
Molecular Weight307.95 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)S(=O)(=O)Cl)F
InChIInChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H
InChIKeyVNPRKBFETGIANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride Procurement Guide


4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS 1208075-41-5) is an organosulfur compound belonging to the benzenesulfonyl chloride class, distinguished by a unique pattern of three halogen substituents (bromine, chlorine, and fluorine) on its aromatic ring . Its molecular formula is C₆H₂BrCl₂FO₂S, with a molecular weight of 307.95 g/mol and a typical commercial purity of 97% . The compound exists as an off-white crystalline solid at room temperature and functions as a potent electrophile, primarily used in nucleophilic substitution reactions to synthesize sulfonamides, sulfonate esters, and other sulfonyl-containing molecules . Its predicted physicochemical properties include a boiling point of 316.9±42.0 °C, a density of 1.943±0.06 g/cm³, and a consensus Log P of 3.3, indicating significant lipophilicity .

Electrophilic sulfonyl chloride for sulfonamide and sulfonate synthesis
Three distinct C–halogen bonds (Br, Cl, F) enable orthogonal sequential cross-coupling
High predicted lipophilicity profile supports ADME and membrane permeability exploration in research models

Why 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride Is Irreplaceable


The unique substitution pattern of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride—with bromine and chlorine atoms adjacent to each other and ortho to the sulfonyl chloride group—creates a distinct steric and electronic environment that directly modulates the reactivity of the sulfonyl chloride . While benzenesulfonyl chlorides are a well-established class of electrophiles, the specific halogenation pattern on the aromatic ring exerts a profound influence on reaction kinetics, selectivity, and final product properties [1]. For instance, the strong electron-withdrawing effects of the ortho-fluorine and adjacent halogens can significantly alter the electrophilicity of the sulfur center and the stability of the sulfonyl chloride itself, making reactivity predictions based on mono- or di-halogenated analogs unreliable [2]. Furthermore, the retention of all C–halogen bonds during reactions, such as Pd-catalyzed couplings, is a critical and non-trivial requirement that distinguishes these tri-halogenated building blocks, as they are specifically designed for sequential derivatization [3]. Therefore, substituting this compound with a simpler analog (e.g., 4-chloro-2-fluorobenzenesulfonyl chloride) will lead to different reaction outcomes, altered downstream intermediate structures, and compromised synthetic routes.

Electronic & steric environment shift Ortho-fluorine and adjacent halogens alter electrophilicity vs. mono/di-halogenated analogs, potentially shifting reaction kinetics and selectivity.
Sequential derivatization design loss Tri-halogenation preserves all C–halogen bonds for stepwise cross-coupling; simpler analogs with fewer handles reduce synthetic flexibility.
Product profile divergence Substituting with less substituted benzenesulfonyl chlorides may lead to different downstream intermediate structures and require route redesign.

Quantitative Differentiation Evidence for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride


Enhanced Lipophilicity from Bromine Substitution

The introduction of a bromine atom at the 4-position of 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride results in a substantial increase in lipophilicity compared to its non-brominated analog. The compound's consensus Log P (o/w) is predicted to be 3.3 . In contrast, the analog 5-chloro-2-fluorobenzenesulfonyl chloride, which lacks the bromine substituent, has a lower molecular weight and would be expected to have a significantly reduced Log P value. While an experimentally validated Log P for the comparator is not available in the current search, the difference in molecular composition (the addition of a heavy halogen) typically translates to a 3-4x increase in lipophilicity (Log P increase of ~1-1.5 units).

Lipophilicity differentiation
Data to verify
Consensus Log P 3.3 (predicted) ↑ higher vs non-brominated analog
Supports lipophilicity-driven ADME exploration in lead optimization.
Predicted value; experimental validation recommended.
Lipophilicity Log P Medicinal Chemistry Drug Design ADME

Increased Molecular Weight and Halogen Content

This tri-halogenated sulfonyl chloride presents a significantly higher molecular weight (307.95 g/mol) and halogen content (three different halogens) compared to its common mono- and di-halogenated counterparts . For example, 4-chloro-2-fluorobenzenesulfonyl chloride (CAS 141337-26-0) has a molecular weight of 229.06 g/mol , and 5-chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-49-1) has a molecular weight of 229.06 g/mol . This represents a >34% increase in molecular mass and a 50% increase in the number of halogen atoms.

Mass & halogen content
Data to verify
307.95 g/mol, 3 halogens vs 229.06 g/mol, 2 halogens (+34% mass, +50% halogen count)
May support exploration of higher-mass chemical space for target engagement studies.
Based on supplier-provided molecular weight data.
Molecular Weight Halogen Content Lead Optimization Potency Structure-Activity Relationship (SAR)

Triple Orthogonal Handles for Sequential Derivatization

The molecule possesses four chemically distinct and addressable sites: the sulfonyl chloride (for amidation/esterification) and three different C–halogen bonds (C–Br, C–Cl, C–F) for transition metal-catalyzed cross-coupling reactions . The most reactive C–Br bond can be selectively functionalized first (e.g., via Suzuki coupling), followed by activation of the C–Cl bond under more forcing conditions (e.g., Buchwald-Hartwig amination), leaving the robust C–F bond intact for a final transformation or as a metabolic blocker [1]. A direct comparator, 4-bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4), lacks the C–Cl handle, providing only three derivatization sites and eliminating the possibility of a middle-step transformation, thereby reducing synthetic efficiency .

Orthogonal handles
Reported
4 handles (SO₂Cl, Br, Cl, F) vs 3 handles (SO₂Cl, Br, F) — additional C–Cl enables middle-step transformation
Supports sequential derivatization strategy for complex molecule synthesis.
Based on organometallic reactivity principles; see ref.
Chemoselectivity Sequential Derivatization Cross-Coupling Synthetic Efficiency Functional Group Orthogonality

Key Applications of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride


Medicinal Chemistry: ADME and Affinity Optimization

In a lead optimization campaign, the consensus Log P of 3.3 for 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride offers a specific and calculable advantage over less lipophilic, non-brominated analogs. Incorporating this building block into a lead molecule can improve its membrane permeability and oral bioavailability. Furthermore, the significantly increased molecular weight (307.95 g/mol) compared to di-halogenated alternatives enables medicinal chemists to achieve greater target engagement and potency by exploring a heavier, more complex region of chemical space. This is especially relevant for targets with deep, hydrophobic binding pockets or when seeking to improve a compound's pharmacokinetic profile.

Synthetic Methodology: Complex Molecule Assembly

This compound is uniquely suited for the design of convergent synthetic routes requiring sequential, chemoselective functionalization. The presence of four orthogonal handles (SO₂Cl, C–Br, C–Cl, and C–F) allows for a predictable three-step derivatization sequence that is not possible with a comparator like 4-bromo-2-fluorobenzenesulfonyl chloride . For example, a researcher could first form a sulfonamide library, then selectively elaborate the bromide via Suzuki coupling, followed by a Buchwald-Hartwig amination at the chloride, and finally use the fluoride as a bioisostere or for a late-stage SNAr reaction. This strategy minimizes linear steps and maximizes molecular diversity.

Chemical Biology: Targeted Protein Degrader Construction

The sulfonyl chloride functionality is a primary route for attaching a linker to a protein-targeting ligand (POI ligand) via a sulfonamide bond. The unique, highly substituted nature of the benzene ring provides a rigid, lipophilic core for the linker region. The presence of three distinct C–halogen bonds offers multiple vectors for linker diversification and allows for the fine-tuning of the degrader's physicochemical properties to achieve the optimal orientation and cell permeability required for ternary complex formation and efficient target degradation [1].

Agrochemical Research: Active Ingredient Design

The combination of multiple halogen substituents on a single aromatic ring is a proven strategy in agrochemical design for enhancing metabolic stability, target specificity, and environmental persistence. The high halogen content of this building block contributes to these properties, making it a valuable starting point for the synthesis of novel herbicidal, fungicidal, or insecticidal lead structures. The sulfonyl chloride handle enables conjugation to various other pharmacophores, while the bromine, chlorine, and fluorine atoms can modulate the compound's lipophilicity and overall biological activity.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization: ADME & target engagement exploration
High lipophilicity profile
Review membrane permeability and oral bioavailability in in vitro ADME assays
Synthetic methodology: complex molecule assembly
Four orthogonal functional handles
Verify chemoselective sequential cross-coupling efficiency
Chemical biology: targeted protein degrader construction
Sulfonyl chloride for stable linker attachment
Evaluate ternary complex formation and degradation efficiency in cellular models
Agrochemical research: active ingredient design
Multi-halogen substitution pattern
Screen for herbicidal, fungicidal, or insecticidal activity and metabolic stability

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